2,6-Dibromo-4-(tert-butyl)pyridine
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Overview
Description
2,6-Dibromo-4-(tert-butyl)pyridine is an organic compound with the molecular formula C9H11Br2N. It is a derivative of pyridine, where two bromine atoms are substituted at the 2 and 6 positions, and a tert-butyl group is substituted at the 4 position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dibromo-4-(tert-butyl)pyridine can be synthesized through several methods. One common method involves the bromination of 4-(tert-butyl)pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(tert-butyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
2,6-Dibromo-4-(tert-butyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(tert-butyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and tert-butyl group provide steric hindrance, which can influence the binding affinity and specificity of the compound. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its interaction with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-methylpyridine: Similar in structure but with a methyl group instead of a tert-butyl group.
2,6-Dibromo-4-chloropyridine: Similar in structure but with a chlorine atom instead of a tert-butyl group.
2,6-Dibromo-4-fluoropyridine: Similar in structure but with a fluorine atom instead of a tert-butyl group.
Uniqueness
2,6-Dibromo-4-(tert-butyl)pyridine is unique due to the presence of the bulky tert-butyl group, which provides significant steric hindrance. This steric effect can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H11Br2N |
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Molecular Weight |
293.00 g/mol |
IUPAC Name |
2,6-dibromo-4-tert-butylpyridine |
InChI |
InChI=1S/C9H11Br2N/c1-9(2,3)6-4-7(10)12-8(11)5-6/h4-5H,1-3H3 |
InChI Key |
FZOURHZGJHNYQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=C1)Br)Br |
Origin of Product |
United States |
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